molecular formula C7H10N8OS2 B11081694 1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one

1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one

Cat. No.: B11081694
M. Wt: 286.3 g/mol
InChI Key: BIVSFOSZROEKJC-UHFFFAOYSA-N
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Description

1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two 1-methyl-1H-1,2,3,4-tetrazol-5-yl groups attached to a central acetone moiety via sulfanyl linkages. The presence of tetrazole rings imparts significant chemical reactivity and versatility, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-thiol with acetone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkages. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE undergoes various chemical reactions, including:

Scientific Research Applications

1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE exerts its effects is largely dependent on its interaction with molecular targets. The tetrazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The sulfanyl linkages provide flexibility and reactivity, allowing the compound to interact with a wide range of substrates and enzymes. These interactions can modulate the activity of target molecules, leading to desired chemical or biological outcomes .

Comparison with Similar Compounds

Similar compounds to 1,3-BIS[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETONE include other tetrazole-containing molecules and sulfanyl-substituted acetones. For example:

Properties

Molecular Formula

C7H10N8OS2

Molecular Weight

286.3 g/mol

IUPAC Name

1,3-bis[(1-methyltetrazol-5-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C7H10N8OS2/c1-14-6(8-10-12-14)17-3-5(16)4-18-7-9-11-13-15(7)2/h3-4H2,1-2H3

InChI Key

BIVSFOSZROEKJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)CSC2=NN=NN2C

Origin of Product

United States

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